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molecular formula C5H7N3O B089509 2-Amino-4-methoxypyrimidine CAS No. 155-90-8

2-Amino-4-methoxypyrimidine

Cat. No. B089509
M. Wt: 125.13 g/mol
InChI Key: YNXLSFXQTQKQEF-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

To a solution of 4-chloro-6-methoxypyrimidine-2-ylamine (4.4 g, 27.7 mmol) in EtOAc (200 mL) and ethanol (150 mL), was added diisopropylethylamine (9.6 mL, 55.3 mmol) and 10% palladium on carbon (2.9 g, 2.77 mmol). The heterogeneous solution was stirred under a balloon atmosphere of H2 for 14 hours, at which time the solution was filtered through a Celite pad and the volatiles were removed in vacuo. The residue was dissolved in EtOAc (200 mL), washed with Na2CO3(sat.) (100 mL) and with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 3.1 g (90%) of 4-methoxypyrimidine-2-ylamine. LCMS (m/z): 126 (MH+). 1H NMR. (CDCl3): δ 8.00 (d, J=5.7 Hz, 1H), 6.08 (d, J=5.7 Hz, 1H), 4.98 (bs, 2H), 3.84 (s, 3H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1.C(N(C(C)C)CC)(C)C>CCOC(C)=O.C(O)C.[Pd]>[CH3:9][O:8][C:6]1[CH:7]=[CH:2][N:3]=[C:4]([NH2:10])[N:5]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)OC)N
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The heterogeneous solution was stirred under a balloon atmosphere of H2 for 14 hours, at which time the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (200 mL)
WASH
Type
WASH
Details
washed with Na2CO3(sat.) (100 mL) and with NaCl(sat.) (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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